6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methoxymethyl group. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine and methoxymethyl groups can enhance its binding affinity and specificity. The compound may also interfere with nucleic acid synthesis by mimicking natural pyrimidine bases .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a methylthio group instead of a methoxymethyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains two chlorine atoms and a methylthio group.
Uniqueness
6-Chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in specific applications, such as increased solubility and altered electronic properties.
Properties
Molecular Formula |
C7H7ClN2O3 |
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Molecular Weight |
202.59 g/mol |
IUPAC Name |
6-chloro-2-(methoxymethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-3-6-9-4(7(11)12)2-5(8)10-6/h2H,3H2,1H3,(H,11,12) |
InChI Key |
OLLLLSOPXPXHGR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=CC(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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